5-(difluoromethyl)-7-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(2-ethoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
5-(difluoromethyl)-7-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(2-ethoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidinones This compound is characterized by its unique structure, which includes a difluoromethyl group, a dimethylpyrazolyl group, an ethoxyphenyl group, and a mercapto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-7-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(2-ethoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:
Formation of the Pyrido[2,3-d]pyrimidinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidinone core.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under suitable conditions.
Attachment of the Dimethylpyrazolyl Group: This step involves the coupling of the dimethylpyrazolyl group to the core structure using reagents like pyrazole derivatives and coupling agents such as EDCI or DCC.
Incorporation of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using ethoxyphenyl halides and appropriate bases.
Addition of the Mercapto Group: The mercapto group is typically introduced through thiolation reactions using thiolating agents like thiourea or thiols under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group in the compound can undergo oxidation to form disulfides or sulfoxides.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Amines.
Substitution Products: Substituted aromatic compounds.
Scientific Research Applications
5-(difluoromethyl)-7-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(2-ethoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmaceuticals: It may serve as an active pharmaceutical ingredient (API) in the formulation of drugs for treating various diseases.
Material Science: The unique structure of this compound makes it suitable for use in the development of novel materials with specific properties.
Biological Research: It can be used as a probe or tool compound to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-7-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(2-ethoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets such as enzymes, receptors, or proteins. The difluoromethyl and mercapto groups may play a crucial role in binding to the active sites of enzymes or receptors, thereby modulating their activity. The compound may also interact with cellular pathways, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- **5-(trifluoromethyl)-7-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(2-ethoxyphenyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one
- **5-(difluoromethyl)-7-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyphenyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one
Uniqueness
The uniqueness of 5-(difluoromethyl)-7-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(2-ethoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the difluoromethyl group enhances its metabolic stability, while the mercapto group provides a site for further chemical modifications.
Properties
IUPAC Name |
5-(difluoromethyl)-7-(1,3-dimethylpyrazol-4-yl)-1-(2-ethoxyphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N5O2S/c1-4-30-16-8-6-5-7-15(16)28-19-17(20(29)25-21(28)31)12(18(22)23)9-14(24-19)13-10-27(3)26-11(13)2/h5-10,18H,4H2,1-3H3,(H,25,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBLFWXPWCDISJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=C(C(=CC(=N3)C4=CN(N=C4C)C)C(F)F)C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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